molecular formula C13H20ClNO2 B1394751 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride CAS No. 1220028-57-8

4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride

Cat. No. B1394751
M. Wt: 257.75 g/mol
InChI Key: JVDWLGLWQNWTJZ-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride, also known as 4-MeO-Bz-PIP, is a synthetic compound belonging to the piperidine class of compounds. 4-MeO-Bz-PIP is a derivative of 4-methoxybenzyl alcohol and is structurally related to other piperidine compounds such as 4-MeO-PIP and 4-MeO-PBP. 4-MeO-Bz-PIP is a potent agonist of the kappa opioid receptor (KOR) and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

Syntheses and Pharmacological Properties

  • The derivatives of 1‘-organylspiro[indane-1,4‘-piperidine], including those with a 4-methoxybenzyl group, are identified as high-affinity, selective σ ligands. These compounds, and their sila-analogues, were synthesized and analyzed for their structure and affinities for various central nervous system receptors, showcasing their potential in neurological research (Tacke et al., 2003).

Chemical Reactions and Modifications

  • Research has shown that the N-(4-methoxybenzyl) group on 2,5-piperazinediones can be oxidatively removed under mild conditions. This finding is significant in the field of chemical synthesis, particularly in the context of functional group transformations (Yamaura et al., 1985).

Inhibitory Activity in Pharmaceutical Research

  • A study on 4-(3-Chloro-4-methoxybenzyl)aminophthalazines, which are structurally related to the compound , revealed their inhibitory activity toward phosphodiesterase 5 (PDE5). This research contributes to the understanding of vasorelaxant activities and has implications in developing treatments for cardiovascular diseases (Watanabe et al., 2000).

Protective Group Chemistry

  • The 4-methoxybenzyl (MPM) group, a component of the compound, is a significant protective group for hydroxy functions in organic synthesis. It is selectively removed under specific conditions, demonstrating its utility in the synthesis of complex organic molecules (Horita et al., 1986).

Novel Compounds and Biological Evaluation

  • Research on novel compounds containing 4-methoxybenzyl groups, such as [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene, has demonstrated their potential as selective estrogen receptor modulators. These findings have implications for the development of drugs targeting estrogen receptors (Palkowitz et al., 1997).

properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)10-16-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDWLGLWQNWTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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